(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one
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Overview
Description
(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one is a complex organic compound that belongs to the class of indoloquinolines This compound is characterized by its unique structure, which includes a fused indole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one: can be compared with other indoloquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a methyl group at the 5-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62048-39-9 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(6aR,11bR)-5-methyl-7,11b-dihydro-6aH-indolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C16H14N2O/c1-18-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)17-15(14)16(18)19/h2-9,14-15,17H,1H3/t14-,15-/m1/s1 |
InChI Key |
GEIDPSDWSQYWGF-HUUCEWRRSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2[C@@H]3[C@H](C1=O)NC4=CC=CC=C34 |
Canonical SMILES |
CN1C2=CC=CC=C2C3C(C1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
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